5-Methylisothiazole
Overview
Description
5-Methylisothiazole is a heterocyclic compound with the molecular formula C4H5NS . It is a significant topic of heterocyclic compounds as it is one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties .
Synthesis Analysis
The synthesis of 5-Methylisothiazole can be achieved through various methods. One such method involves the reaction of thioacetamide and methyl iodide in the presence of a base. Another method involves the photochemical isomerization reactions .Molecular Structure Analysis
The molecular structure of 5-Methylisothiazole consists of a five-membered ring structure containing one nitrogen atom, one sulfur atom, and three carbon atoms . The IUPAC Standard InChI isInChI=1S/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H3
and the IUPAC Standard InChIKey is LBBKWEDRPDGXPM-UHFFFAOYSA-N
. Chemical Reactions Analysis
The mechanisms for photochemical isomerization reactions of 5-Methylisothiazole have been studied theoretically . Three mechanisms, the internal cyclization–isomerization route (path A), the ring contraction–ring expansion route (path B), and the direct route (path C), are used to determine the actual photochemical reaction mechanism .Physical And Chemical Properties Analysis
5-Methylisothiazole has a molecular weight of 99.154 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Corrosion Inhibition
5-Methylisothiazole and related compounds have been investigated for their potential as corrosion inhibitors. A study by Hassan, Abdelghani, and Amin (2007) explored the use of triazole derivatives, including compounds structurally related to 5-methylisothiazole, as inhibitors for mild steel corrosion in hydrochloric acid solution. The research demonstrated the effectiveness of these compounds in reducing corrosion, highlighting their potential application in protecting metal surfaces in acidic environments (Hassan, Abdelghani, & Amin, 2007).
Synthesis and Chemical Properties
Significant research has been conducted on the synthesis and chemical properties of isothiazoles, including 5-methylisothiazole derivatives. For instance, studies by Stocks, Waite, and Wooldridge (1971) and Anderson (1964) explored the synthesis of 5-alkoxy- and 5-hydroxyisothiazoles, as well as the nuclear magnetic resonance spectral analyses of isothiazole and its methyl homologs. These studies contribute to understanding the chemical behavior and potential applications of 5-methylisothiazole in various fields, such as organic synthesis and analytical chemistry (Stocks, Waite, & Wooldridge, 1971); (Anderson, 1964).
Anticancer Research
Recent studies have indicated the potential of 5-methylisothiazole derivatives in anticancer research. Jęśkowiak et al. (2019) synthesized new isothiazole derivatives, including 5-hydrazino-3-methylisothiazole-4-carboxylic acid, showing promising antiproliferative activity against various cancer cell lines. These findings open up possibilities for developing novel anticancer agents based on 5-methylisothiazole chemistry (Jęśkowiak et al., 2019).
Neuroprotective Applications
Research has also explored the use of compounds related to 5-methylisothiazole in neuroprotection. For instance, a study on the medical use of 5-(2-chloroethyl)-4-methylthiazole, a compound structurally similar to 5-methylisothiazole, investigated its application in the prevention and/or treatment of spinal cord injury, highlighting the potential therapeutic benefits of such compounds in neurology (Davis, 1954).
Safety And Hazards
properties
IUPAC Name |
5-methyl-1,2-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBKWEDRPDGXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219361 | |
Record name | Isothiazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisothiazole | |
CAS RN |
693-97-0 | |
Record name | Isothiazole, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isothiazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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